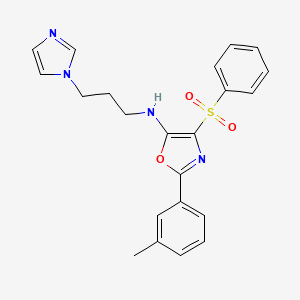

N-(3-(1H-咪唑-1-基)丙基)-4-(苯磺酰)-2-(间甲苯基)恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as Compound A, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by a team of chemists at Pfizer, and since then, it has been extensively studied for its potential applications in various fields of research.

科学研究应用

合成和催化应用

N-(3-(1H-咪唑-1-基)丙基)-4-(苯磺酰)-2-(间甲苯基)恶唑-5-胺是一种化合物,已探索其在各种合成和催化应用中的潜力。一个研究领域涉及使用咪唑基离子液体作为双催化剂合成四取代咪唑,突出了咪唑衍生物在无溶剂条件下促进多组分缩合反应中的多功能性 (Zolfigol 等,2013)。此外,1,3-二磺酸咪唑鎓氢硫酸盐已被证明可用作胺的 N-Boc 保护的有效且可重复使用的离子液体催化剂,展示了咪唑基催化剂在有机合成中的效用 (Shirini & Khaligh,2013)。

C-H 胺化和 N-烷基化

使用碘苯催化剂对 N-取代脒进行 C-H 胺化研究提出了一种合成苯并咪唑的方法,苯并咪唑是药物和材料科学中常见的结构基序 (Alla 等,2013)。此外,铜介导的氨基甲酸酯、尿素和磺酰胺的 N-炔基化说明了一种广泛的胺化策略,使炔胺的合成成为可能,炔胺在有机化学和药物发现中很有价值 (Dunetz & Danheiser,2003)。

含能材料合成

另一个有趣的应用是在合成用于气体发生器的富氮咪唑、1,2,4-三唑和四唑基化合物。这些化合物表现出高的正生成热,表明它们具有高能量含量,适用于含能应用 (Srinivas 等,2014)。

抗氧化活性

咪唑衍生物也因其抗氧化活性而受到研究。已合成并评估了酰胺甲烷磺酰基连接的双杂环,包括咪唑,其中一些表现出比标准抗氧化剂如抗坏血酸更好的抗氧化活性 (Talapuru 等,2014)。

无溶剂合成方法

使用布朗斯台酸性离子液体无溶剂合成四取代咪唑代表了一种绿色化学方法,强调了咪唑基催化剂在可持续化学过程中的作用 (Davoodnia 等,2010)。

作用机制

Target of Action

The compound “4-(benzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine” contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .

Biochemical Pathways

Imidazole derivatives are involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .

Result of Action

Based on its structural features, it could potentially influence cellular processes by modulating the activity of target proteins .

属性

IUPAC Name |

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-17-7-5-8-18(15-17)20-25-22(30(27,28)19-9-3-2-4-10-19)21(29-20)24-11-6-13-26-14-12-23-16-26/h2-5,7-10,12,14-16,24H,6,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVVQEZZWQXQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2580471.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2580476.png)

![Ethyl 4-((4-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580477.png)

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2580483.png)

![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)